3,3'-(2,2'-dimethyl1,1'-biphenyl-4,4'-diyl)bisazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)bis4-chlorobenzene sulphonate (sodium salt)
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Overview
Description
3,3’-(2,2’-dimethyl1,1’-biphenyl-4,4’-diyl)bisazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)bis4-chlorobenzene sulphonate (sodium salt) is a complex organic compound. It is characterized by its biphenyl structure with azo linkages and sulphonate groups. This compound is often used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(2,2’-dimethyl1,1’-biphenyl-4,4’-diyl)bisazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)bis4-chlorobenzene sulphonate (sodium salt) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a coupling reaction of 2,2’-dimethylbiphenyl.
Azo Coupling: The biphenyl core undergoes azo coupling with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl groups.
Sulphonation: The final step involves the sulphonation of the compound to introduce the sulphonate groups, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkages.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The sulphonate groups can participate in substitution reactions, especially in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted derivatives with different functional groups replacing the sulphonate groups.
Scientific Research Applications
3,3’-(2,2’-dimethyl1,1’-biphenyl-4,4’-diyl)bisazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)bis4-chlorobenzene sulphonate (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects primarily through its azo linkages and sulphonate groups. The azo linkages can participate in electron transfer reactions, while the sulphonate groups enhance the compound’s solubility and reactivity. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with various enzymes and proteins, altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(3,3’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[4-nonylphenol]
- 3,3’-Dimethoxy-2,2’-dimethyl-1,1’-binaphthalene
- 3,5,3’,5’-tetramethyl-4,4’-dihydroxybiphenyl
Uniqueness
3,3’-(2,2’-dimethyl1,1’-biphenyl-4,4’-diyl)bisazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)bis4-chlorobenzene sulphonate (sodium salt) is unique due to its specific combination of biphenyl, azo, and sulphonate groups. This combination imparts distinct chemical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C34H26Cl2N8Na2O8S2 |
---|---|
Molecular Weight |
855.6 g/mol |
IUPAC Name |
disodium;2-chloro-5-[4-[[4-[4-[[1-(4-chloro-3-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-2-methylphenyl]-3-methylphenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C34H28Cl2N8O8S2.2Na/c1-17-13-21(37-39-31-19(3)41-43(33(31)45)23-7-11-27(35)29(15-23)53(47,48)49)5-9-25(17)26-10-6-22(14-18(26)2)38-40-32-20(4)42-44(34(32)46)24-8-12-28(36)30(16-24)54(50,51)52;;/h5-16,31-32H,1-4H3,(H,47,48,49)(H,50,51,52);;/q;2*+1/p-2 |
InChI Key |
LENUMQLWHLGZQM-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2C(=NN(C2=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)[O-])C)C4=C(C=C(C=C4)N=NC5C(=NN(C5=O)C6=CC(=C(C=C6)Cl)S(=O)(=O)[O-])C)C.[Na+].[Na+] |
Origin of Product |
United States |
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